DMT-dG(ib) Phosphoramidite

Catalog No.
S885089
CAS No.
93183-15-4
M.F
C44H54N7O8P
M. Wt
839.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DMT-dG(ib) Phosphoramidite

CAS Number

93183-15-4

Product Name

DMT-dG(ib) Phosphoramidite

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Molecular Formula

C44H54N7O8P

Molecular Weight

839.9 g/mol

InChI

InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1

InChI Key

FDRMKYVTIFSDPR-MMROLVBFSA-N

SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Synonyms

5’-O-[Bis(4-​methoxyphenyl)​phenylmethyl]​-2’-deoxy-N-(2-methyl-1-oxopropyl)​-guanosine 3’-[2-cyanoethyl N,​N-bis(1-methylethyl)​phosphoramidite]; 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)-guanosine 3’-[2-cyanoethyl bi

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

DMT-dG(ib) Phosphoramidite, also known as N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], is a key building block used in the chemical synthesis of DNA . This specific type of phosphoramidite is employed in a technique called automated DNA solid-phase synthesis, a crucial tool in various scientific research fields.

DNA Oligonucleotide Synthesis

DMT-dG(ib) Phosphoramidite serves as a crucial building block for the synthesis of short, single-stranded DNA molecules called oligonucleotides. These oligonucleotides play a vital role in numerous research applications, including:

  • Gene expression studies: Scientists can utilize oligonucleotides to silence specific genes (RNA interference) or study how genes are regulated .
  • PCR (Polymerase Chain Reaction): Oligonucleotides act as primers, which are essential for initiating the copying of specific DNA regions during PCR, a fundamental technique used in various fields like genetic testing and forensics .
  • DNA sequencing: Oligonucleotides are employed as sequencing primers, guiding the process of reading the order of nucleotides in a DNA molecule, a vital tool for genomic research and disease diagnosis .

Advantages of DMT-dG(ib) Phosphoramidite

DMT-dG(ib) Phosphoramidite offers several advantages compared to other guanine phosphoramidites:

  • Increased stability: The isobutyryl protecting group (ib) on the guanine base enhances the stability of the phosphoramidite, making it less prone to degradation during synthesis .
  • Compatibility with automated synthesizers: The chemical properties of DMT-dG(ib) Phosphoramidite make it compatible with automated DNA synthesizers, allowing for efficient and high-throughput oligonucleotide production .

DMT-dG(ib) Phosphoramidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of deoxyguanosine, characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5' position and an isobutyl (ib) substituent. The full name of this compound is N2-Isobutyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl phosphoramidite. This structure allows for efficient coupling during solid-phase oligonucleotide synthesis, making it an essential reagent in molecular biology and genetic research.

During oligonucleotide synthesis:

  • Coupling Reaction: In the solid-phase synthesis process, DMT-dG(ib) is activated by mild organic acids, such as tetrazole, which protonates the nitrogen of the phosphoramidite. This activation generates a highly reactive intermediate that can readily react with the 5'-hydroxyl group of a growing oligonucleotide chain .
  • Capping: Following the coupling reaction, unreacted hydroxyl groups are capped using acetic anhydride and pyridine to prevent further reactions that could lead to deletion mutations in the oligonucleotide sequence .
  • Detritylation: The DMT group is removed after each coupling cycle to expose the 5'-hydroxyl group for subsequent reactions, ensuring that the oligonucleotide can continue to grow .

The synthesis of DMT-dG(ib) Phosphoramidite typically involves several steps:

  • Protection of Functional Groups: The guanosine molecule undergoes protection of its hydroxyl groups using DMT and other protective groups to prevent unwanted reactions during synthesis.
  • Formation of Phosphoramidite: The protected guanosine is then reacted with phosphorous oxychloride or similar reagents to form the phosphoramidite linkage.
  • Purification: The resulting product is purified using techniques such as chromatography to ensure high purity before use in oligonucleotide synthesis.
  • Characterization: Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized phosphoramidite .

DMT-dG(ib) Phosphoramidite has several important applications:

  • Oligonucleotide Synthesis: It is primarily used in synthesizing custom oligonucleotides for research and therapeutic purposes.
  • Gene Therapy: Oligonucleotides made from this phosphoramidite can be utilized in gene therapy approaches to modulate gene expression.
  • Diagnostics: It plays a role in developing diagnostic tools that require specific DNA sequences for detection purposes.

DMT-dG(ib) Phosphoramidite shares structural similarities with several other phosphoramidites used in oligonucleotide synthesis. Below is a comparison highlighting its uniqueness:

Compound NameStructure HighlightsUnique Features
DMT-dG(dmf) PhosphoramiditeContains dimethylformamide as a groupMore stable under certain conditions
DMT-dG(tac) PhosphoramiditeContains a thioacetic acid substituentDifferent reactivity profile
DMT-dG(ce) PhosphoramiditeCyanoethyl protecting groupEnhanced solubility in organic solvents
DMT-dG(ib) PhosphoramiditeIsobutyl group enhances steric hindranceImproved coupling efficiency

DMT-dG(ib) Phosphoramidite's unique isobutyl substitution provides enhanced steric hindrance which can lead to improved coupling efficiencies compared to other phosphoramidites, making it particularly useful in synthesizing longer oligonucleotides with fewer impurities .

XLogP3

6.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

839.37714870 g/mol

Monoisotopic Mass

839.37714870 g/mol

Heavy Atom Count

60

Dates

Modify: 2023-08-15

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